2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Beschreibung
The compound 2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused to two benzene rings. The substituents on the benzamide moiety (2,6-dimethoxy groups) and the oxazepine core (8-methyl and 11-oxo groups) are critical for its physicochemical and biological properties.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-13-7-9-18-16(11-13)25-22(26)15-12-14(8-10-17(15)30-18)24-23(27)21-19(28-2)5-4-6-20(21)29-3/h4-12H,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVVECUIXCTGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate dibenzo[b,f][1,4]oxazepine derivatives with benzamide under specific conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and solvents like dimethylformamide or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Core Heteroatom Variations: Oxazepine vs. Thiazepine
Compounds with sulfur (thiazepine) instead of oxygen (oxazepine) in the central ring exhibit distinct electronic and steric properties:
- Thiazepine analogs (e.g., compounds 29–32 in ) demonstrate altered metabolic stability and binding affinity due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. For instance, compound 29 (10-ethyl-N-(4-methoxyphenyl)-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) shows an HRMS m/z of 421.1217 .
- The 2,6-dimethoxybenzamide substituent in the target compound may further modulate these properties compared to simpler acetamide derivatives .
Table 1: Core Structure Comparison
| Compound Class | Core Heteroatom | Example Compound | HRMS m/z [M+H+] | LCMS RT (min) |
|---|---|---|---|---|
| Thiazepine | S | Compound 29 | 421.1217 | 5.27 |
| Oxazepine | O | Compound 8c | 407.1060 (calc.) | 4.68 |
Substituent Effects on Benzamide/Acetamide Moieties
The benzamide group’s substitution pattern significantly impacts activity:
- 4-Trifluoromethylbenzamide derivatives : describes N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide , where the electron-withdrawing CF₃ group enhances lipophilicity and metabolic resistance compared to methoxy groups .
- 2,6-Dimethoxybenzamide : The target compound’s 2,6-dimethoxy groups may improve solubility and steric interactions with target receptors, though direct data are unavailable.
- Acetamide derivatives : Compounds 8a–8g () feature diverse arylacetamide substituents (e.g., phenyl, naphthyl, fluorophenyl). For example, compound 8c (4-fluorophenyl substituent) achieves an 83% yield and higher polarity , suggesting substituent size and electronic effects influence synthetic accessibility and bioactivity.
Table 2: Substituent Impact on Key Properties
Key Research Findings and Limitations
Receptor Selectivity : Thiazepine derivatives () show D2 dopamine receptor antagonism, while oxazepine analogs () target PEX5-PEX14 protein interactions. The target compound’s activity remains uncharacterized but may align with these pathways .
Metabolic Stability : Sulfur-containing thiazepines (e.g., compound 30 ) exhibit longer LCMS retention times (5.33 min) compared to oxazepines (4.68 min for compound 31 ), suggesting reduced polarity and prolonged metabolic half-life .
Synthetic Challenges : Low yields (e.g., 9% for compounds) highlight difficulties in functionalizing the dibenzoheteroazepine core, particularly with bulky substituents .
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Synthesis
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Dibenzooxazepine core | H2SO4, 110°C, 6h | 65 | 90 | |
| Benzamide coupling | Pd(OAc)2, Xantphos, 100°C, 12h | 78 | 95 | |
| Final purification | Prep-HPLC (MeCN/H2O, 70:30) | 85 | 99 |
Q. Table 2. Recommended Analytical Techniques
| Technique | Application | Critical Parameters |
|---|---|---|
| -NMR | Substituent position assignment | 600 MHz, CDCl3, 298K |
| HR-ESI-MS | Molecular ion confirmation | Positive mode, 30 eV |
| HPLC-PDA | Purity assessment | C18 column, λ = 254 nm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
